molecular formula C14H14FNO B8170061 (4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine

(4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B8170061
M. Wt: 231.26 g/mol
InChI Key: DMIRWMMHIPWWCT-UHFFFAOYSA-N
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Description

(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with a complex structure that includes a biphenyl core substituted with a fluoro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the protection of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of nitrating agents such as potassium nitrate and sulfuric acid, followed by deprotection using suitable reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-(4-fluorophenyl)-3-methoxyphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-8-10(9-16)2-7-13(14)11-3-5-12(15)6-4-11/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIRWMMHIPWWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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